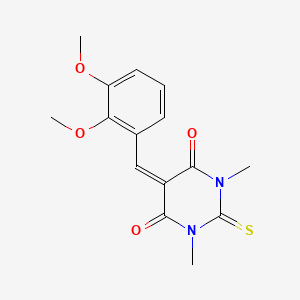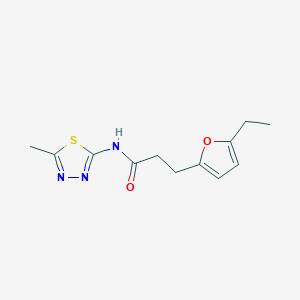![molecular formula C16H13N3O2 B5710535 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been investigated for its anti-inflammatory and analgesic properties. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been studied as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have demonstrated that 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide for lab experiments is its versatility. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can be easily modified to create analogs with different chemical and biological properties. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide. One area of interest is the development of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide and its potential interactions with other drugs and compounds.
Métodos De Síntesis
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of different chemicals, including phenylacetic acid, acetic anhydride, and potassium cyanide. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide requires expertise in organic chemistry and precise control of reaction conditions to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKDFRYJHVPLW-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-[(cyano)(phenyl)methyleneaminooxy]-N-phenyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)


